[(2E)-2-{(2E)-[1-(5-methylfuran-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid
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Overview
Description
2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound featuring a thiazolidine ring, a furan ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves multiple steps:
Formation of the Hydrazone Linkage: This step involves the condensation of 1-(5-methylfuran-2-yl)ethanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to Form the Thiazolidine Ring: The hydrazone intermediate is then reacted with thioglycolic acid under basic conditions to form the thiazolidine ring.
Final Acetylation: The resulting thiazolidine compound is acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazines and reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
Scientific Research Applications
2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The binding of the compound to its target can inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]PROPIONIC ACID: Similar structure but with a propionic acid group instead of an acetic acid group.
2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]BUTYRIC ACID: Similar structure but with a butyric acid group instead of an acetic acid group.
Uniqueness
The uniqueness of 2-[(2E)-2-[(2E)-2-[1-(5-METHYLFURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C12H13N3O4S |
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Molecular Weight |
295.32 g/mol |
IUPAC Name |
2-[(2E)-2-[(E)-1-(5-methylfuran-2-yl)ethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C12H13N3O4S/c1-6-3-4-8(19-6)7(2)14-15-12-13-11(18)9(20-12)5-10(16)17/h3-4,9H,5H2,1-2H3,(H,16,17)(H,13,15,18)/b14-7+ |
InChI Key |
IJSPRUOPSUHKRI-VGOFMYFVSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/N=C/2\NC(=O)C(S2)CC(=O)O)/C |
Canonical SMILES |
CC1=CC=C(O1)C(=NN=C2NC(=O)C(S2)CC(=O)O)C |
Origin of Product |
United States |
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